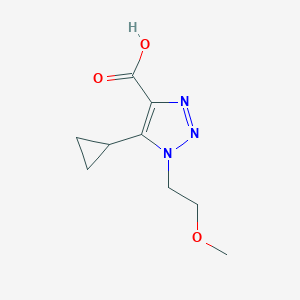
2-(Tributylstannyl)-4-(trifluoromethyl)thiazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(Tributylstannyl)-4-(trifluoromethyl)thiazole is a compound that features both a trifluoromethyl group and a tributylstannyl group attached to a thiazole ring. The trifluoromethyl group is known for its electron-withdrawing properties, which can significantly influence the reactivity and stability of the compound. The tributylstannyl group is often used in organic synthesis, particularly in Stille coupling reactions, making this compound a valuable intermediate in various chemical processes.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The reaction conditions often require the use of a catalyst, such as a palladium complex, and may be carried out under an inert atmosphere to prevent oxidation .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate purification steps, such as distillation or chromatography, to ensure the high purity of the final product .
Analyse Chemischer Reaktionen
Types of Reactions: 2-(Tributylstannyl)-4-(trifluoromethyl)thiazole can undergo various types of chemical reactions, including:
Oxidation: The trifluoromethyl group can be oxidized under specific conditions, leading to the formation of trifluoromethyl sulfoxides or sulfones.
Reduction: The compound can be reduced to remove the trifluoromethyl group, although this reaction is less common.
Substitution: The tributylstannyl group can be replaced by other groups through nucleophilic substitution reactions, often facilitated by a catalyst.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used for oxidation reactions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) may be employed.
Substitution: Palladium-catalyzed Stille coupling reactions are commonly used, with reagents such as organohalides and organostannanes.
Major Products:
Oxidation: Trifluoromethyl sulfoxides or sulfones.
Reduction: De-trifluoromethylated thiazole derivatives.
Substitution: Various substituted thiazole derivatives, depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
2-(Tributylstannyl)-4-(trifluoromethyl)thiazole has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound can be used in the study of enzyme mechanisms and as a probe in biochemical assays.
Wirkmechanismus
The mechanism of action of 2-(Tributylstannyl)-4-(trifluoromethyl)thiazole involves its interaction with various molecular targets. The trifluoromethyl group can enhance the compound’s binding affinity to certain enzymes or receptors by increasing its lipophilicity and stability. The tributylstannyl group can facilitate the formation of carbon-carbon bonds through Stille coupling reactions, making the compound a valuable tool in synthetic organic chemistry .
Vergleich Mit ähnlichen Verbindungen
2-(Tributylstannyl)oxazole: Similar in structure but with an oxazole ring instead of a thiazole ring.
2-(Tributylstannyl)-4-(trifluoromethyl)benzene: Similar in structure but with a benzene ring instead of a thiazole ring.
2-(Tributylstannyl)-4-(trifluoromethyl)pyridine: Similar in structure but with a pyridine ring instead of a thiazole ring.
Uniqueness: 2-(Tributylstannyl)-4-(trifluoromethyl)thiazole is unique due to the presence of both the trifluoromethyl and tributylstannyl groups on a thiazole ring. This combination imparts distinct reactivity and stability properties, making it a versatile intermediate in various chemical reactions and applications .
Eigenschaften
CAS-Nummer |
2168559-42-8 |
|---|---|
Molekularformel |
C16H28F3NSSn |
Molekulargewicht |
442.2 g/mol |
IUPAC-Name |
tributyl-[4-(trifluoromethyl)-1,3-thiazol-2-yl]stannane |
InChI |
InChI=1S/C4HF3NS.3C4H9.Sn/c5-4(6,7)3-1-9-2-8-3;3*1-3-4-2;/h1H;3*1,3-4H2,2H3; |
InChI-Schlüssel |
NGTMMEPBAPUXRE-UHFFFAOYSA-N |
Kanonische SMILES |
CCCC[Sn](CCCC)(CCCC)C1=NC(=CS1)C(F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![4-(Dimethylamino)benzo[b]thiophene-2-carboxylic acid](/img/structure/B13627024.png)
![2-tert-butyl7-methyl1H,2H,3H,4H-pyrrolo[1,2-a]pyrazine-2,7-dicarboxylate](/img/structure/B13627027.png)
![1-[(E)-3,3,3-Trifluoro-1-propenyl]-3-methoxybenzene](/img/structure/B13627030.png)

![(1R,2R,6R)-3-Azabicyclo[4.1.0]heptane-2-carboxylic acid](/img/structure/B13627041.png)


![2-Bromo-7-azaspiro[3.5]nonane hydrochloride](/img/structure/B13627049.png)





